
7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL-: is a heterocyclic aromatic compound with a molecular formula of C20H13N. It is a derivative of dibenzo[a,g]carbazole, characterized by the addition of a methyl group at the 2-position. This compound is known for its potent mutagenic and carcinogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable building block for various organic synthesis applications.
Biology and Medicine: Due to its mutagenic and carcinogenic properties, this compound is studied extensively in the field of toxicology and cancer research. It serves as a model compound for understanding the mechanisms of chemical-induced carcinogenesis.
Industry: In the industrial sector, 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- is used in the production of dyes, pigments, and other specialty chemicals. Its aromatic structure contributes to the stability and color properties of these products.
Mecanismo De Acción
The mechanism of action of 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- involves its interaction with cellular DNA, leading to mutations and potential carcinogenesis. The compound can form DNA adducts, which interfere with normal DNA replication and repair processes. This interaction can activate various molecular pathways involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
- 1,2,5,6-Dibenzcarbazole
- Dibenzo[a,g]carbazole
- 1,2:5,6-Dibenzocarbazole
Comparison: Compared to its analogs, 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- is unique due to the presence of the methyl group at the 2-position. This structural modification can influence its chemical reactivity, biological activity, and physical properties. For instance, the methyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall bioavailability.
Propiedades
Número CAS |
63918-57-0 |
|---|---|
Fórmula molecular |
C21H15N |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
5-methyl-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C21H15N/c1-13-6-7-15-9-11-19-20(18(15)12-13)17-10-8-14-4-2-3-5-16(14)21(17)22-19/h2-12,22H,1H3 |
Clave InChI |
IAQYOFNCAUPEBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)
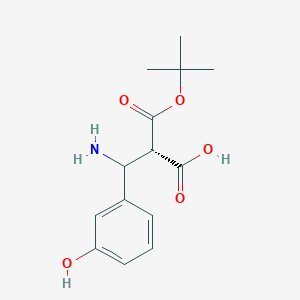
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl-](/img/structure/B13940930.png)
![(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)

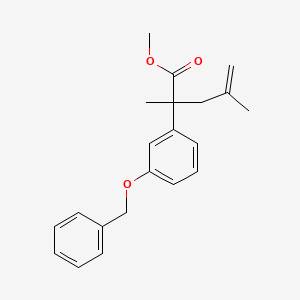
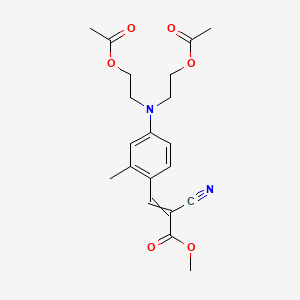
![Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate](/img/structure/B13940957.png)

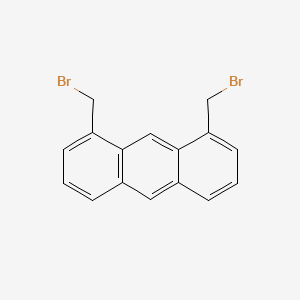

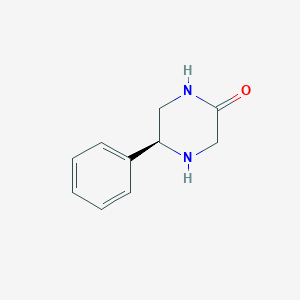
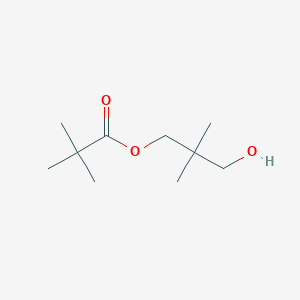
![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)
